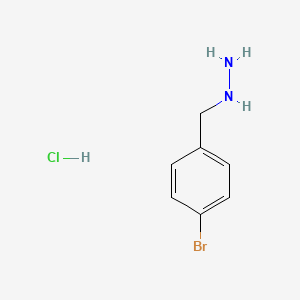
1-(4-Aminofenil)azetidin-2-ona
Descripción general
Descripción
1-(4-Aminophenyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam rings. This compound is characterized by the presence of an aminophenyl group attached to the azetidinone ring. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of β-lactam antibiotics and other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its use in developing new drugs.
Industry: Utilized in the production of various pharmaceuticals and as a building block in organic synthesis.
Mecanismo De Acción
Target of Action
It’s known that azetidin-2-one compounds, also referred to as β-lactams, have been widely used as antibacterial agents . They have also shown promising results against cancer cells .
Mode of Action
Β-lactams generally work by inhibiting cell wall synthesis in bacteria, leading to cell death . In the context of cancer, they may interfere with cell division and proliferation .
Biochemical Pathways
Β-lactams are known to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls . This interference leads to cell lysis and death .
Pharmacokinetics
The admet properties of similar compounds have been studied and found to be promising .
Result of Action
The result of the action of 1-(4-Aminophenyl)azetidin-2-one is the inhibition of bacterial growth due to the disruption of cell wall synthesis . In the context of cancer, it may lead to the inhibition of cell division and proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-aminobenzoyl chloride with ethyl chloroacetate in the presence of a base such as triethylamine can yield the desired azetidinone . Another method involves the use of Staudinger [2+2] cycloaddition reactions, which are well-known for constructing β-lactam rings .
Industrial Production Methods: Industrial production of 1-(4-Aminophenyl)azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis techniques has also been explored to facilitate the production of β-lactam compounds .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products: The major products formed from these reactions include various substituted azetidinones, which can be further utilized in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
1-(4-Aminophenyl)azetidin-2-one can be compared with other azetidinones and β-lactam compounds:
Penicillin: Both contain a β-lactam ring, but penicillin has a thiazolidine ring fused to the β-lactam ring.
Cephalosporin: Similar to penicillin but with a six-membered dihydrothiazine ring.
Carbapenem: Contains a β-lactam ring with a carbon atom replacing the sulfur atom in penicillin.
These comparisons highlight the unique structural features and biological activities of 1-(4-Aminophenyl)azetidin-2-one, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-(4-aminophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOSBHMMCZFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1700315-51-0 | |
| Record name | 1-(4-aminophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)








![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)


![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)
